2-Amino-4-(3,5-difluoro-phenyl)-butyric acid
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Overview
Description
2-Amino-4-(3,5-difluoro-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group, a butyric acid chain, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-difluoro-phenyl)-butyric acid typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile and 3,5-cyclohexanedione in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol . The reaction is refluxed for 2-3 hours and then cooled to room temperature, followed by filtration and washing with ice-cooled water and ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-difluoro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced difluorophenyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-4-(3,5-difluoro-phenyl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylbutyric acid: Lacks the difluoro substituents, resulting in different chemical and biological properties.
2-Amino-4-(4-fluorophenyl)-butyric acid: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
Uniqueness
2-Amino-4-(3,5-difluoro-phenyl)-butyric acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The difluoro substituents can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15) |
InChI Key |
FBFLLXPTFAGZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC(C(=O)O)N |
Origin of Product |
United States |
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